![molecular formula C9H11BrN2O2 B2955070 Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate CAS No. 757174-43-9](/img/structure/B2955070.png)
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate
Overview
Description
Scientific Research Applications
Pharmacological Agent Development
- The compound has been studied as part of the synthesis of nonpeptide αvβ3 antagonists, aimed at the prevention and treatment of osteoporosis, highlighting its role in developing potent and selective antagonists with favorable pharmacokinetics and in vivo efficacy in bone turnover models (Coleman et al., 2004).
Synthetic Methodology Exploration
- Research into amino-3,5-dicyanopyridines has shown the potential of this scaffold for obtaining adenosine receptor ligands with antineuropathic activity. This work underscores the compound's role in synthesizing multifaceted ligands that reduce neuropathic pain, akin to the non-selective adenosine receptor antagonist caffeine (Betti et al., 2019).
- A study on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a pivotal bromo-bipyridine building block, demonstrates the chemical versatility of pyridine derivatives for complexation with lanthanide(III) cations, which could have implications in material science and catalysis (Charbonnière et al., 2001).
Biochemical Process Investigation
- In the context of anticancer research, S-glycosyl and S-alkyl derivatives of triazinone, synthesized using different halo compounds, were screened for their in vitro anticancer activities. This study provides insights into the structural requirements for cytotoxic activity against various cancer cell lines, highlighting the broader applicability of pyridine derivatives in medicinal chemistry (Saad & Moustafa, 2011).
- Another significant application is found in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid, showcasing an innovative approach to synthesizing valuable compounds through sustainable methodologies. This study emphasizes the use of ionic liquids for the selective and efficient transformation of pyridine derivatives under mild conditions (Feng et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)3-8(11)6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWDQFLIXWPHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CN=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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